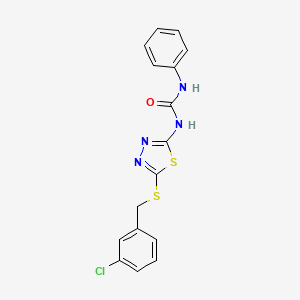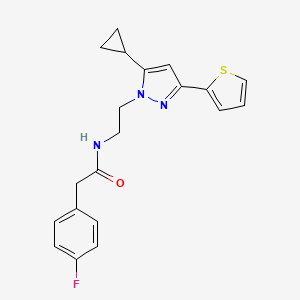
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has gained significant attention in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide involves several steps:
Formation of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
Cyclization: : The reaction between cyclopropyl hydrazine and 2-thiophenyl ketone under acidic or basic conditions.
Synthesis of the ethyl linker
Alkylation: : The reaction of the pyrazole derivative with an ethylene-based reagent under controlled conditions to introduce the ethyl group.
Acetylation
Acetylation Reaction: : The reaction with 4-fluoroaniline under conditions such as anhydrous sodium acetate in acetic acid to form the final amide bond.
Industrial Production Methods
Industrial-scale production may involve optimization of these steps to ensure high yield and purity, using scalable techniques such as continuous flow reactions, and ensuring safe handling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at various positions, including the pyrazole and thiophene rings, altering the electronic properties.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify functional groups, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, amines, or alkylating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Modified pyrazole, reduced thiophene derivatives.
Substitution Products: : Varied based on the substituent introduced.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide has been studied for:
Medicinal Chemistry: : Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial effects.
Biology: : Interaction with biological targets like enzymes or receptors, making it a candidate for studying biochemical pathways.
Industry: : Used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, influencing biological pathways. Its unique structure allows it to interact with various targets, potentially inhibiting enzyme activity or modulating receptor functions.
Comparison with Similar Compounds
Similar compounds include other pyrazole-based derivatives, cyclopropyl-containing molecules, and fluorophenylacetamide derivatives.
List of Similar Compounds
Pyrazole Derivatives: : Compounds with similar pyrazole cores but varying substituents.
Cyclopropyl Compounds: : Molecules containing the cyclopropyl group, affecting their three-dimensional structure.
Fluorophenylacetamides: : Variants with different functional groups attached to the fluorophenyl moiety.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-7-3-14(4-8-16)12-20(25)22-9-10-24-18(15-5-6-15)13-17(23-24)19-2-1-11-26-19/h1-4,7-8,11,13,15H,5-6,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLFURNHZAFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
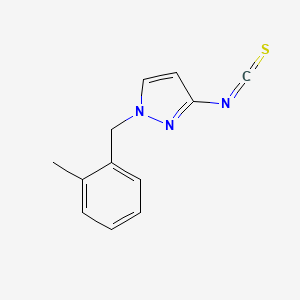
![2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B2664497.png)
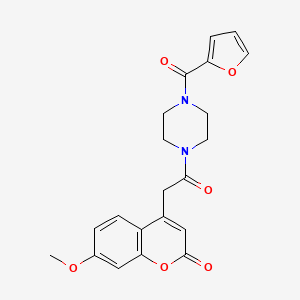
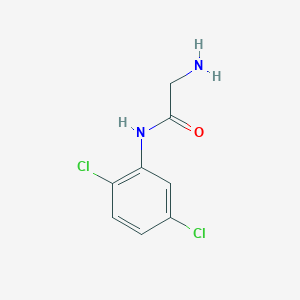
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)

![3-(3-methoxyphenyl)-8-methyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664508.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2664509.png)
![1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2664510.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)
![2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2664514.png)

![3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2664518.png)
